Cas no 889973-56-2 (5-Methyl-4-(4-morpholinylmethyl)-2-thiophenecarbaldehyde)

5-Methyl-4-(4-morpholinylmethyl)-2-thiophenecarbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Methyl-4-(4-morpholinylmethyl)-2-thiophenecarbaldehyde
- STK783533
- CS-0322037
- 5-METHYL-4-(MORPHOLINOMETHYL)-2-THIOPHENECARBALDEHYDE
- 5-methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde
- AB01333248-02
- NCGC00340070-01
- AKOS005620007
- 5-Methyl-4-(morpholinomethyl)thiophene-2-carbaldehyde
- 889973-56-2
-
- インチ: InChI=1S/C11H15NO2S/c1-9-10(6-11(8-13)15-9)7-12-2-4-14-5-3-12/h6,8H,2-5,7H2,1H3
- InChIKey: OXNWHJIVCWYBLL-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 225.08234989Da
- どういたいしつりょう: 225.08234989Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 57.8Ų
5-Methyl-4-(4-morpholinylmethyl)-2-thiophenecarbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392707-2g |
5-Methyl-4-(morpholinomethyl)thiophene-2-carbaldehyde |
889973-56-2 | 98% | 2g |
¥12537.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392707-5g |
5-Methyl-4-(morpholinomethyl)thiophene-2-carbaldehyde |
889973-56-2 | 98% | 5g |
¥18639.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392707-1g |
5-Methyl-4-(morpholinomethyl)thiophene-2-carbaldehyde |
889973-56-2 | 98% | 1g |
¥8080.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392707-500mg |
5-Methyl-4-(morpholinomethyl)thiophene-2-carbaldehyde |
889973-56-2 | 98% | 500mg |
¥5325.00 | 2024-04-26 |
5-Methyl-4-(4-morpholinylmethyl)-2-thiophenecarbaldehyde 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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6. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
5-Methyl-4-(4-morpholinylmethyl)-2-thiophenecarbaldehydeに関する追加情報
Recent Advances in the Study of 5-Methyl-4-(4-morpholinylmethyl)-2-thiophenecarbaldehyde (CAS: 889973-56-2)
The compound 5-Methyl-4-(4-morpholinylmethyl)-2-thiophenecarbaldehyde (CAS: 889973-56-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its thiophene core and morpholine substituent, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a building block for more complex pharmacophores.
One of the key areas of interest is the role of 5-Methyl-4-(4-morpholinylmethyl)-2-thiophenecarbaldehyde in the development of novel kinase inhibitors. Kinases are critical targets in cancer therapy, and the structural features of this compound suggest it could serve as a scaffold for designing selective inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this aldehyde exhibited potent inhibitory activity against specific tyrosine kinases, with IC50 values in the nanomolar range. The study also highlighted the compound's favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
Another significant development involves the use of 5-Methyl-4-(4-morpholinylmethyl)-2-thiophenecarbaldehyde in the synthesis of heterocyclic compounds with antimicrobial properties. Researchers have exploited its reactive aldehyde group to create Schiff bases and other derivatives, which have shown efficacy against a range of Gram-positive and Gram-negative bacteria. A recent paper in Bioorganic & Medicinal Chemistry Letters reported that these derivatives could disrupt bacterial cell wall synthesis, offering a potential new avenue for combating antibiotic-resistant strains.
In addition to its therapeutic potential, the compound has also been investigated for its utility in chemical biology probes. Its ability to form stable covalent bonds with thiol groups makes it a valuable tool for labeling and studying protein interactions. A 2022 study in ACS Chemical Biology detailed the use of 5-Methyl-4-(4-morpholinylmethyl)-2-thiophenecarbaldehyde-based probes to map cysteine residues in proteomes, providing insights into redox signaling pathways.
Despite these promising findings, challenges remain in optimizing the compound's specificity and minimizing off-target effects. Future research directions may include structural modifications to enhance its binding affinity and selectivity, as well as in vivo studies to validate its therapeutic potential. Overall, 5-Methyl-4-(4-morpholinylmethyl)-2-thiophenecarbaldehyde represents a versatile and valuable molecule in the ongoing quest for new chemical entities in drug discovery and chemical biology.
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